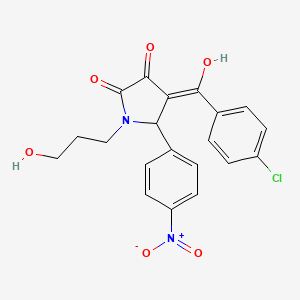
N-(1-phenylpropyl)-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenylpropyl)-1,3-benzodioxole-5-carboxamide, also known as BPAP, is a synthetic compound that has been researched for its potential use as a psychoactive drug. BPAP has been found to have a unique mechanism of action that differs from other psychoactive compounds, making it a promising candidate for further research.
Mecanismo De Acción
N-(1-phenylpropyl)-1,3-benzodioxole-5-carboxamide acts as a selective dopamine reuptake inhibitor (DRI) and a selective norepinephrine reuptake inhibitor (NRI). It has been found to have a higher affinity for the dopamine transporter (DAT) than for the norepinephrine transporter (NET), leading to a greater increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
N-(1-phenylpropyl)-1,3-benzodioxole-5-carboxamide has been found to increase dopamine and norepinephrine levels in the brain, leading to increased mood and alertness. It has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-phenylpropyl)-1,3-benzodioxole-5-carboxamide has several advantages for use in lab experiments, including its unique mechanism of action and its ability to selectively increase dopamine and norepinephrine levels in the brain. However, its potential for abuse and its lack of FDA approval for human use are limitations that must be considered.
Direcciones Futuras
Further research is needed to fully understand the potential uses of N-(1-phenylpropyl)-1,3-benzodioxole-5-carboxamide, including its potential as a treatment for mood disorders and neurological disorders. Future research should focus on optimizing synthesis methods, investigating the long-term effects of N-(1-phenylpropyl)-1,3-benzodioxole-5-carboxamide on the brain, and exploring its potential for use in combination with other psychoactive compounds.
Métodos De Síntesis
N-(1-phenylpropyl)-1,3-benzodioxole-5-carboxamide can be synthesized using a variety of methods, including the reaction of 1,3-benzodioxole-5-carboxylic acid with 1-phenylpropan-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Other methods include the use of a palladium catalyst or a modified Buchwald-Hartwig reaction.
Aplicaciones Científicas De Investigación
N-(1-phenylpropyl)-1,3-benzodioxole-5-carboxamide has been studied for its potential use in treating depression, anxiety, and other mood disorders. It has also been researched for its potential use in treating Parkinson's disease and other neurological disorders. N-(1-phenylpropyl)-1,3-benzodioxole-5-carboxamide has been found to have a unique mechanism of action that differs from other psychoactive compounds, making it a promising candidate for further research.
Propiedades
IUPAC Name |
N-(1-phenylpropyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-14(12-6-4-3-5-7-12)18-17(19)13-8-9-15-16(10-13)21-11-20-15/h3-10,14H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAOGXPQLJITIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~3~-{[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide](/img/structure/B5376834.png)
![6-[2-(2-methoxyphenyl)vinyl]-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5376839.png)
![8-[2-(2,4-difluorophenoxy)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5376850.png)


![7-methyl-6-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5376869.png)

![(3aS*,6aS*)-2-allyl-5-(cyclopentylacetyl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5376890.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5376899.png)
![3-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1H-indazole](/img/structure/B5376908.png)

![2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5376919.png)
![(4aS*,8aR*)-1-butyl-6-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5376924.png)